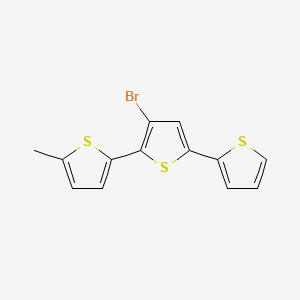
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and materials science due to their unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the Suzuki coupling reaction. This reaction is performed between 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene . The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding hydrogen-substituted thiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The electronic properties of the thiophene ring play a crucial role in its interaction with these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene
- 3-bromo-2-(5-methylthiophen-2-yl)benzofuran
- 2-butylthiophene
- 2-octylthiophene
Uniqueness
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the development of advanced materials for electronic applications .
Biological Activity
The compound 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is a member of the thiophene family, known for its diverse biological activities, particularly in oncology and antimicrobial research. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H9BrS3. Its structure includes multiple thiophene rings, which are often associated with significant biological activity due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 293.18 g/mol |
| CAS Number | 1429209-39-1 |
| Molecular Formula | C13H9BrS3 |
Antiproliferative Effects
Research indicates that compounds containing thiophene moieties exhibit potent antiproliferative effects against various cancer cell lines. For instance, similar thiophene derivatives have shown activity at low micromolar concentrations against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431) . The mechanism of action typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Table 1: Antiproliferative Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MIA PaCa-2 | 0.74 | Inhibition of tubulin assembly |
| 2 | A431 | 1.9 | Induction of apoptosis through mitochondrial pathway |
| 3 | HeLa | 3.1 | Inhibition of colchicine binding to tubulin |
The primary mechanism through which thiophene derivatives exert their antiproliferative effects is by interacting with tubulin. This interaction disrupts normal microtubule dynamics, essential for mitosis. For example, compound 2c has been shown to inhibit colchicine binding to tubulin by approximately 84%, which correlates with its antiproliferative activity .
Case Studies
- In Vitro Studies : In a study evaluating various thiophene derivatives, it was found that those with substitutions at specific positions exhibited enhanced activity against cancer cell lines. Notably, the presence of a methyl group on the thiophene ring significantly increased potency .
- In Vivo Studies : Although limited data exists specifically for this compound, related compounds have demonstrated efficacy in animal models for cancer treatment, suggesting potential for further exploration in clinical settings.
Properties
Molecular Formula |
C13H9BrS3 |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C13H9BrS3/c1-8-4-5-11(16-8)13-9(14)7-12(17-13)10-3-2-6-15-10/h2-7H,1H3 |
InChI Key |
LAYQTUOVBFZKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=C(S2)C3=CC=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















